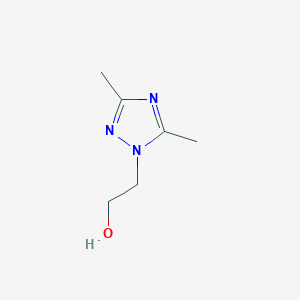
4-Bromo-8-chloroisoquinolin-1-ol
Übersicht
Beschreibung
“4-Bromo-8-chloroisoquinolin-1-ol” is a chemical compound used in scientific research. It is a versatile material with unique properties that make it suitable for various applications, such as drug development and organic synthesis. Its IUPAC name is 4-bromo-8-chloroisoquinolin-1-ol .
Synthesis Analysis
The synthesis of isoquinolines and its derivatives has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . For instance, the halopalladation cyclisation of alkynes with azides has been used to synthesize 4-haloisoquinolines .Molecular Structure Analysis
The molecular structure of “4-Bromo-8-chloroisoquinolin-1-ol” is represented by the InChI code1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) . The molecular weight of this compound is 258.5 . Physical And Chemical Properties Analysis
The physical form of “4-Bromo-8-chloroisoquinolin-1-ol” is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
4-Bromo-8-chloroisoquinolin-1-ol serves as a significant intermediate in the synthesis of various biologically active compounds. Wang et al. (2015) describe its role in the synthesis of 6-bromo-4-iodoquinoline, an important intermediate for many biologically active compounds like GSK2126458 (Wang et al., 2015). Similarly, the work by Lamberth et al. (2014) illustrates its use in the Skraup-type synthesis of various quinolines (Lamberth et al., 2014).
Photoremovable Protecting Group
The compound has been explored as a photoremovable protecting group for physiological use. Zhu et al. (2006) discuss its efficient photolysis by classic one-photon excitation and two-photon excitation, making it a candidate for regulating the action of biological effectors in cell and tissue culture with light (Zhu et al., 2006).
Antimicrobial and Antituberculosis Applications
Notably, 4-Bromo-8-chloroisoquinolin-1-ol derivatives have shown potential in antimicrobial and antituberculosis applications. A study by Omel’kov et al. (2019) highlights the synthesis of new compounds with antituberculosis activity, including those derived from 4-Bromo-8-chloroisoquinolin-1-ol (Omel’kov et al., 2019). Additionally, Sahoo et al. (2017) conducted antimicrobial investigations of novel transitional bivalent metal complexes derived from 8-hydroxyquinoline analogues, showcasing the antimicrobial potential of these derivatives (Sahoo et al., 2017).
In Vitro Cytotoxic Studies
The compound's derivatives have also been evaluated for their cytotoxic properties. Kotian et al. (2021) explored 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones and their metal complexes, which showed promising in vitro cytotoxicity against breast cancer cell lines (Kotian et al., 2021).
Spectroscopic Investigations
The compound and its derivatives have been the subject of various spectroscopic studies to understand their structural and electronic properties. Arjunan et al. (2009) conducted vibrational spectroscopic investigations on 7-bromo-5-chloro-8-hydroxyquinoline, contributing to the understanding of its structural parameters and vibrational frequencies (Arjunan et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-8-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUEWSFJJFVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-chloroisoquinolin-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
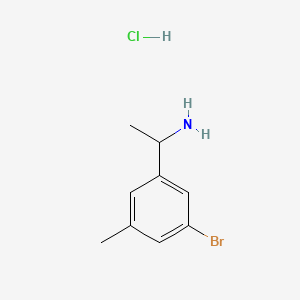

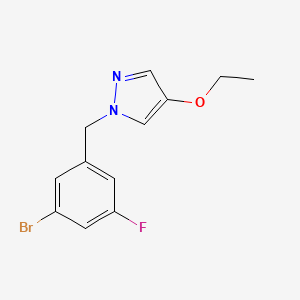
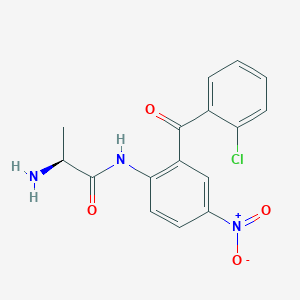
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

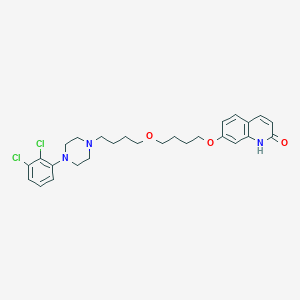
![1-[(2-Bromo-5-nitrophenyl)methyl]-3-methylpiperidine](/img/structure/B1384686.png)

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)
